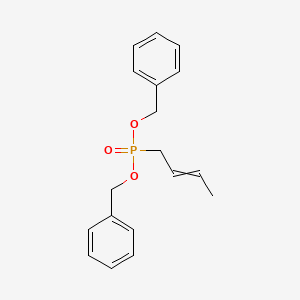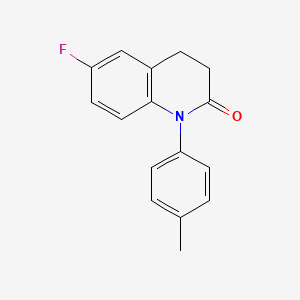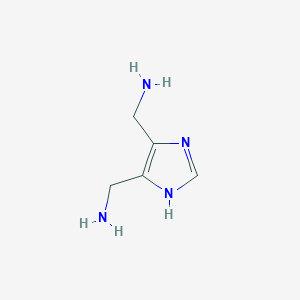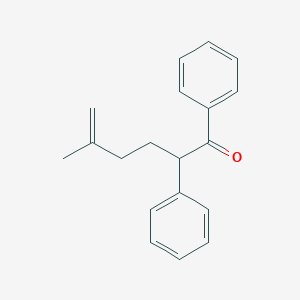![molecular formula C17H18O B14222406 1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl- CAS No. 500905-08-8](/img/structure/B14222406.png)
1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- is an organic compound with a complex structure that includes a biphenyl group and a propanone moiety
Preparation Methods
The synthesis of 1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- typically involves the reaction of biphenyl derivatives with appropriate ketones under controlled conditions. One common method involves the Friedel-Crafts acylation of biphenyl with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Chemical Reactions Analysis
1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the propanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- can be compared with other similar compounds such as:
Properties
CAS No. |
500905-08-8 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-17(2,3)16(18)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
VSEQLEQSRVRNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


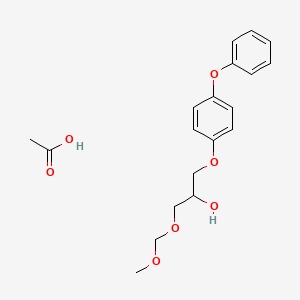
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
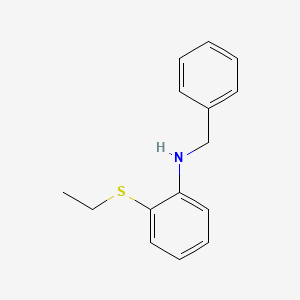
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
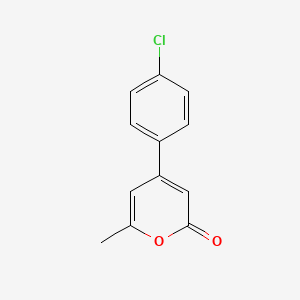
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
